Cas no 13101-40-1 (1-Bromo-3-chloro-5-iodobenzene)

1-Bromo-3-chloro-5-iodobenzene is a halogenated benzene derivative with a well-defined substitution pattern, making it a valuable intermediate in organic synthesis. Its distinct arrangement of bromo, chloro, and iodo substituents enables selective functionalization, facilitating applications in cross-coupling reactions, pharmaceutical development, and material science. The compound's high purity and stability ensure reliable performance in demanding synthetic processes. Its versatility as a building block allows for precise modifications, supporting the synthesis of complex aromatic systems. Suitable for research and industrial applications, 1-Bromo-3-chloro-5-iodobenzene offers chemists a robust tool for constructing tailored molecular architectures.
1-Bromo-3-chloro-5-iodobenzene structure
13101-40-1 structure
Product Name:1-Bromo-3-chloro-5-iodobenzene
CAS No:13101-40-1
MF:C6H3BrClI
MW:317.349492311478
MDL:MFCD07778998
CID:119291
PubChem ID:554123
Update Time:2025-06-09

1-Bromo-3-chloro-5-iodobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-3-chloro-5-iodobenzene
    • Benzene, 1-bromo-3-chloro-5-iodo-
    • 3-Bromo-5-chloroiodobenzene
    • EN300-253678
    • GS-4475
    • 13101-40-1
    • FT-0646792
    • 1-Brom-3-chlor-5-jodbenzol
    • AB42475
    • CS-W018909
    • AC-28537
    • 1-Bromo-3-chloro-5-iodobenzene #
    • 3-CHLORO-5-IODO-1-BROMOBENZENE
    • SY111805
    • CL8624
    • SCHEMBL1861174
    • A2742
    • RSGRRCWDCXLEHS-UHFFFAOYSA-N
    • MFCD07778998
    • AMY171
    • AKOS015850296
    • Benzene, 3-bromo-5-chloro-1-iodo-
    • DTXSID50339155
    • Z1269163949
    • B4981
    • DB-005705
    • DTXCID50290237
    • 829-634-3
    • MDL: MFCD07778998
    • Inchi: 1S/C6H3BrClI/c7-4-1-5(8)3-6(9)2-4/h1-3H
    • InChI Key: RSGRRCWDCXLEHS-UHFFFAOYSA-N
    • SMILES: IC1C=C(C=C(C=1)Br)Cl

Computed Properties

  • Exact Mass: 315.81500
  • Monoisotopic Mass: 315.815
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 99.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0A^2
  • XLogP3: 3.9

Experimental Properties

  • Color/Form: No data available
  • Density: 2.272±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 84.0 to 88.4 deg-C
  • Boiling Point: 280.4±25.0 ºC (760 Torr),
  • Flash Point: 123.4±23.2 ºC,
  • Refractive Index: 1.663
  • Solubility: Insuluble (2.5E-3 g/L) (25 ºC),
  • PSA: 0.00000
  • LogP: 3.70710

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Suzhou Senfeida Chemical Co., Ltd
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(CAS:13101-40-1)1-BROMO-3-CHLORO-5-IODOBENZENE
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Purity:99.9%/98%
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Amadis Chemical Company Limited
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(CAS:13101-40-1)1-Bromo-3-chloro-5-iodobenzene
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Quantity:100g
Purity:99%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:13101-40-1)1-溴-3-氯-5-碘苯
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Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:31
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1-Bromo-3-chloro-5-iodobenzene Related Literature

Additional information on 1-Bromo-3-chloro-5-iodobenzene

Chemical Profile of 1-Bromo-3-chloro-5-iodobenzene (CAS No. 13101-40-1)

1-Bromo-3-chloro-5-iodobenzene, identified by its Chemical Abstracts Service (CAS) number 13101-40-1, is a halogenated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This tricyclic molecule features a benzene ring substituted with bromine, chlorine, and iodine atoms at the 1, 3, and 5 positions, respectively. Its unique structural configuration makes it a versatile intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.

The compound's structure imparts distinct electronic and steric properties, which are exploited in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular frameworks, enabling the development of novel therapeutic agents. The presence of multiple halogen atoms enhances its reactivity, making it a valuable building block for medicinal chemists seeking to develop small-molecule inhibitors or modulators.

In recent years, 1-Bromo-3-chloro-5-iodobenzene has been utilized in the synthesis of heterocyclic compounds, which are widely prevalent in biologically active natural products and synthetic drugs. For instance, studies have demonstrated its role in constructing indole and benzofuran derivatives, which exhibit diverse pharmacological activities. The compound's ability to undergo sequential halogen-metal exchange followed by lithiation allows for the introduction of additional functional groups at specific positions, facilitating the generation of structurally diverse libraries.

One notable application of 1-Bromo-3-chloro-5-iodobenzene is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in signal transduction pathways and are frequently targeted in oncology research. By serving as a precursor for arylamine derivatives, this compound contributes to the synthesis of kinase inhibitors that exhibit potent activity against various cancer cell lines. The halogen atoms on the benzene ring can be selectively modified or retained to fine-tune the binding affinity and selectivity of these inhibitors.

Advances in computational chemistry have further enhanced the utility of 1-Bromo-3-chloro-5-iodobenzene by enabling virtual screening and molecular docking studies. These computational approaches allow researchers to predict the binding modes of potential drug candidates derived from this intermediate, thereby accelerating the drug discovery process. The compound's favorable physicochemical properties, such as solubility and metabolic stability, make it an attractive candidate for further optimization into lead compounds.

The synthesis of 1-Bromo-3-chloro-5-iodobenzene typically involves halogenation reactions starting from commercially available precursors like bromobenzene or chlorobenzene. Modern synthetic methodologies have improved the efficiency and yield of these reactions through catalytic processes and green chemistry principles. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce iodine atoms selectively without compromising regioselectivity.

In conclusion, 1-Bromo-3-chloro-5-iodobenzene (CAS No. 13101-40-1) is a multifaceted intermediate with broad applications in pharmaceutical research. Its unique structural features enable diverse synthetic transformations that contribute to the development of novel therapeutic agents. As research continues to uncover new applications for halogenated aromatic compounds, 1-Bromo-3-chloro-5-iodobenzene is poised to remain a cornerstone in synthetic organic chemistry and drug discovery efforts.

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(CAS:13101-40-1)1-BROMO-3-CHLORO-5-IODOBENZENE
sfd18291;1647779
Purity:99.9%/98%
Quantity:200kg/Company Customization
Price ($):Inquiry/Inquiry
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Amadis Chemical Company Limited
(CAS:13101-40-1)1-Bromo-3-chloro-5-iodobenzene
A2742
Purity:99%
Quantity:100g
Price ($):312.0
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